![molecular formula C14H8F3O4- B12573168 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate CAS No. 195061-46-2](/img/structure/B12573168.png)
8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a trifluoroethoxycarbonyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate typically involves the reaction of naphthalene-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene compounds.
Substitution: The trifluoroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers explore its potential as a probe in biochemical assays.
Medicine: Its derivatives are investigated for potential therapeutic properties.
Industry: It finds applications in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoroethoxycarbonyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate stands out due to its trifluoroethoxycarbonyl group, which imparts unique chemical properties. Similar compounds include:
Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene core but differ in their substituents.
Trifluoroethoxycarbonyl-substituted aromatics: These compounds have similar substituents but different aromatic cores. The uniqueness of this compound lies in its combination of the naphthalene core and the trifluoroethoxycarbonyl group, which provides distinct reactivity and stability profiles.
Properties
CAS No. |
195061-46-2 |
|---|---|
Molecular Formula |
C14H8F3O4- |
Molecular Weight |
297.21 g/mol |
IUPAC Name |
8-(2,2,2-trifluoroethoxycarbonyl)naphthalene-1-carboxylate |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)7-21-13(20)10-6-2-4-8-3-1-5-9(11(8)10)12(18)19/h1-6H,7H2,(H,18,19)/p-1 |
InChI Key |
LIHWGJACHXLRPG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



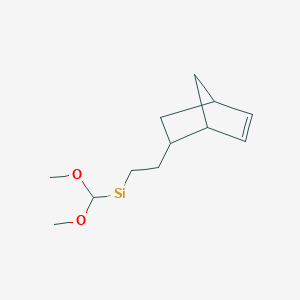
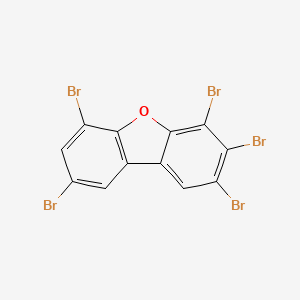
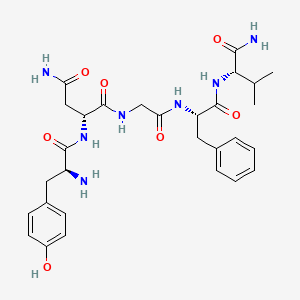
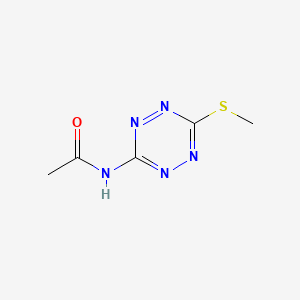
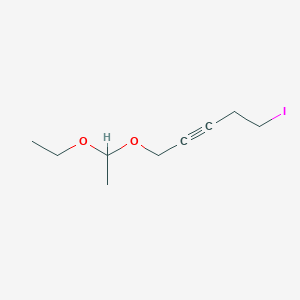
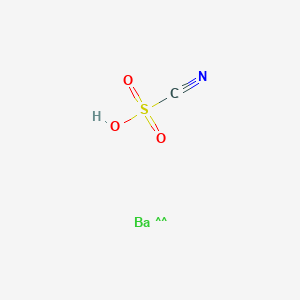
![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
![4-Hydroxy-3-(3-methylbut-3-en-2-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B12573143.png)
![2-Methyl-5,5-bis[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol](/img/structure/B12573144.png)
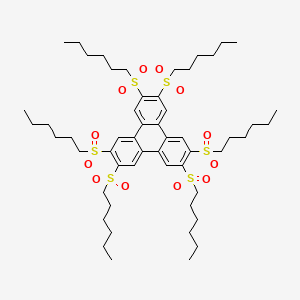
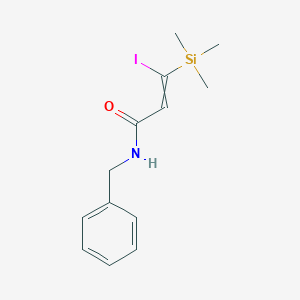
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
